molecular formula C21H14ClNOS B4555613 3-[(4-CHLOROPHENYL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

3-[(4-CHLOROPHENYL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B4555613
M. Wt: 363.9 g/mol
InChI Key: HRBRAFNNFMXLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-CHLOROPHENYL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a useful research compound. Its molecular formula is C21H14ClNOS and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-chlorophenyl)thio]-4-phenyl-2(1H)-quinolinone is 363.0484629 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

3-[(4-chlorophenyl)thio]-4-phenyl-2(1H)-quinolinone derivatives have been synthesized through various methods, emphasizing the versatility and broad interest in these compounds for scientific research. For instance, a facile synthesis approach of 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinolinones has been developed, highlighting the compound's significance in exploring antibacterial properties due to its structural resemblance to quinolinone moieties found in norfloxacin and ciprofloxacin (J. Yadav et al., 2000). Additionally, these compounds' synthesis underscores their potential in generating a series for antibacterial screening, indicating their valuable contribution to medicinal chemistry.

Pharmacological Applications

In pharmacology, certain derivatives of 3-[(4-chlorophenyl)thio]-4-phenyl-2(1H)-quinolinone, such as R115777, have shown promising results as potent and selective inhibitors of farnesyl protein transferase, demonstrating significant antitumor effects in vivo (M. Venet, D. End, P. Angibaud, 2003). This illustrates the compound's relevance in cancer research and its potential as a therapeutic agent.

Corrosion Inhibition

Quinolinone derivatives have also been investigated for their applications beyond pharmacology, such as in corrosion inhibition. A study on quinoxaline derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in an acidic medium, where derivatives like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole showed high corrosion inhibition efficiency (V. Saraswat, M. Yadav, 2020). These findings indicate the compound's utility in industrial applications, particularly in extending the lifespan of metal components.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNOS/c22-15-10-12-16(13-11-15)25-20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)23-21(20)24/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBRAFNNFMXLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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